4-benzyloxazolidin-2-one
Overview
Description
4-Benzyl-1,3-oxazolidin-2-one is a derivative of oxazolidinone . It is used as a chiral auxiliary in the synthesis of (S)-equol and for the asymmetric synthesis of (3 R)- and (3 S)-piperazic acid . The molecular formula of 4-Benzyl-1,3-oxazolidin-2-one is C10H11NO2 .
Synthesis Analysis
The synthesis of 4-Benzyl-1,3-oxazolidin-2-one involves an efficient approach towards the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds. This approach is based on a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .
Molecular Structure Analysis
The molecular structure of 4-Benzyl-1,3-oxazolidin-2-one consists of a 1,3-oxazolidin-2-one ring with a benzyl group attached to the 4-position .
Chemical Reactions Analysis
The chemical reactions involving 4-Benzyl-1,3-oxazolidin-2-one are quite diverse. For instance, it has been used in the synthesis of (S)-equol . It has also been used in the asymmetric synthesis of (3 R)- and (3 S)-piperazic acid .
Scientific Research Applications
Synthesis and Structural Chemistry
- Synthetic Organic Chemistry : The 1,3-oxazolidin-2-one nucleus, to which 4-Benzyl-1,3-oxazolidin-2-one belongs, is widely used in synthetic organic chemistry for constructing five-member rings. It serves as a popular framework due to its utility in asymmetric synthesis and as protective groups for 1,2-aminoalcohol systems (Zappia et al., 2007).
- Crystal Structure and Photophysical Properties : Research on derivatives of 4-Benzyl-1,3-oxazolidin-2-one, such as the Schiff base, has explored their crystal structure and potential applications in organic light emitting devices and nonlinear optical materials. These studies are significant in understanding the electronic and structural properties of the compound (Kumari et al., 2016).
Applications in Medicinal Chemistry
- Use as Chiral Auxiliaries and Protective Groups : 4-Benzyl-1,3-oxazolidin-2-one and its derivatives are used as chiral auxiliaries and protective groups in medicinal chemistry. They assist in the synthesis of various pharmacologically active molecules by providing stereochemical control (Nogueira et al., 2015).
Photophysical and Electrochemical Properties
- Organic Light Emitting Devices : The study of photophysical properties in different solvents shows potential applications of 4-Benzyl-1,3-oxazolidin-2-one derivatives in the field of organic light-emitting devices. This research explores the electronic transitions and energy levels, which are crucial for designing efficient light-emitting materials (Kumari et al., 2016).
Catalysis and Organic Synthesis
- Catalytic Applications : The oxazolidin-2-one framework is also utilized as a ligand in catalytic processes like the amidation of aryl halides and cyclization of halobenzanilides. This illustrates its versatility and efficiency in facilitating chemical reactions (Ma & Jiang, 2008).
Materials Science and Chemistry
- Nonlinear Optical Materials : The electronic properties of 4-Benzyl-1,3-oxazolidin-2-one derivatives are being explored for applications in nonlinear optical materials. Their structural and electronic flexibility makes them suitable candidates for developing new materials with unique optical properties (Kumari et al., 2016).
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-Benzyloxazolidin-2-One, also known as 4-Benzyl-1,3-oxazolidin-2-one, is MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), an enzyme in the menaquinone (MK) biosynthetic pathway . This pathway is crucial for the survival of Mycobacterium tuberculosis (Mtb), the causative organism of tuberculosis (TB), under hypoxic conditions .
Mode of Action
This compound interacts with its target, MenA, inhibiting its function in the MK biosynthetic pathway . This inhibition disrupts the electron transport chain (ETC) in the cell membrane of Mtb, which is essential for ATP production and other functions .
Biochemical Pathways
The MK biosynthetic pathway, which this compound affects, is responsible for the synthesis of MK, an important carrier molecule within the mycobacterial ETC . By inhibiting MenA, this compound disrupts this pathway, leading to a disruption in the ETC and, consequently, the energy production within the Mtb cell .
Pharmacokinetics
It’s worth noting that the compound has shown potent activity against mena and mtb, indicating its bioavailability .
Result of Action
The result of this compound’s action is the inhibition of the MK biosynthetic pathway, leading to disruption of the ETC and energy production within the Mtb cell . This leads to the death of the Mtb cell, making this compound a potential therapeutic agent for TB .
Action Environment
It’s important to note that the compound’s effectiveness against mtb suggests that it can function effectively in the hypoxic conditions within infected granulomas, where mtb typically resides .
Biochemical Analysis
Cellular Effects
Given its role in asymmetric alkylation, it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s known to be involved in asymmetric alkylation, suggesting it may bind to certain biomolecules and influence enzyme activity
Metabolic Pathways
It’s known that this compound is used as a chiral auxiliary in asymmetric alkylation , suggesting it may interact with certain enzymes or cofactors. The specific metabolic pathways it’s involved in, and any effects it may have on metabolic flux or metabolite levels, are not currently known.
Properties
IUPAC Name |
4-benzyl-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOFMLDBXPDXLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339895 | |
Record name | 4-Benzyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40217-17-2 | |
Record name | 4-Benzyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzyl-2-oxazolidinone, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNE43KJ2MV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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